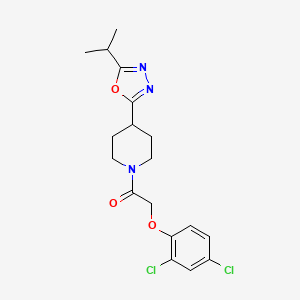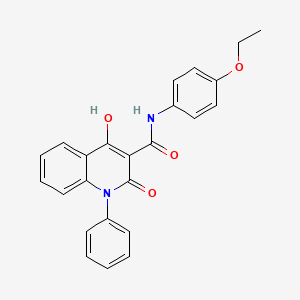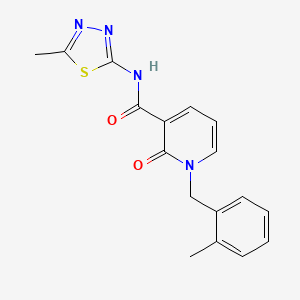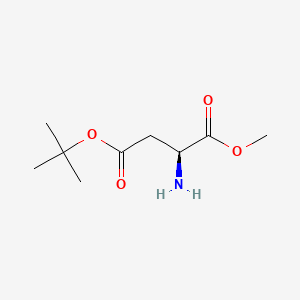![molecular formula C29H27FN4O B2522610 N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide CAS No. 1203198-75-7](/img/structure/B2522610.png)
N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide" is a structurally complex molecule that appears to be related to various pharmacologically active compounds. The presence of a fluorophenyl group and a piperidine ring suggests potential central nervous system activity or anticancer properties, as seen in similar compounds reported in the literature .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including acyl chlorination, coupling reactions, and cyclization processes . For instance, the synthesis of pyridazinone derivatives can include steps such as ring closure reactions, Suzuki reactions, hydrolysis, and amidation . These methods are likely to be relevant for the synthesis of the compound , although the specific synthetic route would need to be developed based on the unique structure of the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry . Additionally, crystallographic analysis can provide detailed information about the conformation and arrangement of molecules in the solid state . Density functional theory (DFT) calculations are also employed to predict and compare molecular structures, which can be useful for understanding the electronic properties of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For example, the presence of an amide group can be involved in hydrogen bonding, affecting the compound's solubility and reactivity . The fluorine atom can also influence the electronic distribution within the molecule, potentially affecting its reactivity in biological systems or in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For instance, the presence of a fluorophenyl group can impact the lipophilicity of the molecule, which is important for its pharmacokinetic properties . The crystalline structure can reveal information about the molecule's stability and solid-state interactions, which are relevant for formulation and storage . The molecular electrostatic potential and frontier molecular orbitals, studied through DFT, can provide insights into the compound's reactivity and interaction with biological targets .
Scientific Research Applications
Optimization of PARP Inhibitors
A study aimed at optimizing benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors identified compounds with excellent PARP enzyme potency and cellular activity. One such compound demonstrated significant in vivo efficacy in cancer models, indicating the potential application of N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide derivatives in cancer therapy (Penning et al., 2010).
Discovery of Selective Kinase Inhibitors
Another research effort led to the discovery of N-substituted benzyl/phenyl compounds as potent and selective Met kinase inhibitors, highlighting the significance of structural modifications for improved aqueous solubility and enzyme selectivity. These findings suggest the compound's framework could be adapted to target the Met kinase superfamily, pivotal in cancer progression (Schroeder et al., 2009).
Antiviral Drug Discovery
In the realm of antiviral research, derivatives of the compound have been implicated in the development of novel antiviral agents. This includes exploration into the cyclotriazadisulfonamide and {5-[(4-bromophenylmethyl]-2-phenyl-5H-imidazo[4,5-c]pyridine} frameworks, offering insights into new strategies for treating viral infections (De Clercq, 2009).
Acetylcholinesterase Inhibitors
Research on acetylcholinesterase inhibitors identified a series of pyridazine analogues, including derivatives of N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide, demonstrating significant inhibitory potency. This suggests applications in neurodegenerative disease management, notably Alzheimer's disease (Contreras et al., 2001).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been shown to exhibit various pharmacological activities .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in the biochemical processes within the cell .
Result of Action
It’s known that the compound can interact with its targets to induce changes in the cell’s biochemical processes .
Action Environment
It’s known that factors such as temperature and ph can affect the activity of many compounds .
properties
IUPAC Name |
N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN4O/c30-25-13-11-23(12-14-25)27-15-16-28(32-31-27)33-19-17-24(18-20-33)29(35)34(26-9-5-2-6-10-26)21-22-7-3-1-4-8-22/h1-16,24H,17-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOYWDGFKMULOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate](/img/structure/B2522531.png)



![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2522535.png)
![9b-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2522539.png)




![N-(4-acetylphenyl)-3-{4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide](/img/structure/B2522548.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoate](/img/structure/B2522550.png)